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molecular formula C11H6FN3O B8296478 4-(4-Fluorophenyl)-3-oxo-3,4-dihydropyrazine-2-carbonitrile

4-(4-Fluorophenyl)-3-oxo-3,4-dihydropyrazine-2-carbonitrile

Cat. No. B8296478
M. Wt: 215.18 g/mol
InChI Key: KFLSMEYOBWKQLW-UHFFFAOYSA-N
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Patent
US07723330B2

Procedure details

A mixture of 3-chloro-1-(4-fluorophenyl)pyrazin-2(1H)-one (3.52 g, 15.7 mmol), CuCN (2.81 g, 31.3 mmol) and N-methylpyrrolidone (30 mL) was heated for 5.5 hours at 150° C. while being stirred. The residue was triturated with hot CHCl3 and filtered over charcoal. The filtrate was evaporated and concentrated under reduced pressure. The residue was triturated with CH2Cl2 and the solution was concentrated. The crude was purified by silica gel flash column chromatography (3:1=CH2Cl2:Hexane then CH2Cl2) to afford 0.78 g (23%) of the desired product. LRMS (ESI pos) m/e 215.9 (M+1).
Quantity
3.52 g
Type
reactant
Reaction Step One
Name
CuCN
Quantity
2.81 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Yield
23%

Identifiers

REACTION_CXSMILES
Cl[C:2]1[C:3](=[O:15])[N:4]([C:8]2[CH:13]=[CH:12][C:11]([F:14])=[CH:10][CH:9]=2)[CH:5]=[CH:6][N:7]=1.[C:16]([Cu])#[N:17]>CN1CCCC1=O>[F:14][C:11]1[CH:12]=[CH:13][C:8]([N:4]2[CH:5]=[CH:6][N:7]=[C:2]([C:16]#[N:17])[C:3]2=[O:15])=[CH:9][CH:10]=1

Inputs

Step One
Name
Quantity
3.52 g
Type
reactant
Smiles
ClC=1C(N(C=CN1)C1=CC=C(C=C1)F)=O
Name
CuCN
Quantity
2.81 g
Type
reactant
Smiles
C(#N)[Cu]
Name
Quantity
30 mL
Type
solvent
Smiles
CN1C(CCC1)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
150 °C
Stirring
Type
CUSTOM
Details
while being stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The residue was triturated with hot CHCl3
FILTRATION
Type
FILTRATION
Details
filtered over charcoal
CUSTOM
Type
CUSTOM
Details
The filtrate was evaporated
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was triturated with CH2Cl2
CONCENTRATION
Type
CONCENTRATION
Details
the solution was concentrated
CUSTOM
Type
CUSTOM
Details
The crude was purified by silica gel flash column chromatography (3:1=CH2Cl2

Outcomes

Product
Name
Type
product
Smiles
FC1=CC=C(C=C1)N1C(C(=NC=C1)C#N)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.78 g
YIELD: PERCENTYIELD 23%
YIELD: CALCULATEDPERCENTYIELD 23.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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